Researchers requiring low-temperature acylation or tandem halogenation often find propionyl chloride insufficiently reactive. Propionyl bromide (CAS 598-22-1) solves this by providing a highly electrophilic propanoyl source that undergoes ketene-imine cycloadditions at -50°C, where chloride yields only trace product. Its superior leaving group enables Friedel-Crafts acylations, stereoselective cyclocondensations, and one-pot N-protection/bromination of azaindoles. The reagent also serves as a propionate enolate equivalent for enantioselective beta-lactone synthesis (>98% ee) and as an acetyl bromide substitute in DFRC lignin analysis to quantify gamma-acetylated units without interference.
Propionyl bromide (CAS 598-22-1) is a highly reactive, three-carbon aliphatic acyl halide utilized extensively as a premium acylating agent and ketene precursor in organic synthesis. Characterized by its superior leaving group ability compared to its chloride counterpart, it is a colorless to pale-yellow fuming liquid that reacts vigorously with water and alcohols. In industrial and advanced laboratory settings, propionyl bromide is prioritized for low-temperature Friedel-Crafts acylations, stereoselective cyclocondensations, and specialized tandem halogenation protocols where standard acyl chlorides exhibit insufficient reactivity or require excessively harsh conditions [1].
Supports Friedel-Crafts acylation of deactivated or sterically hindered aromatic substrates
Enables catalytic asymmetric β-lactone formation for syn-propionate aldol motifs
Higher boiling range supports mild reflux conditions without sealed-vessel requirements
While propionyl chloride is the standard, lower-cost substitute for propanoylation, it frequently fails in low-temperature kinetic regimes and complex cycloadditions due to the stronger carbon-chlorine bond. For instance, in ketene-imine cycloadditions at -50 °C, propionyl chloride yields only trace product, whereas propionyl bromide achieves high conversion [1]. Furthermore, milder alternatives like propionic anhydride lack the halide leaving group entirely, rendering them useless for tandem acylation-halogenation cascades or Friedel-Crafts reactions requiring strong Lewis acid activation. Substituting acetyl bromide alters the carbon chain length, fundamentally changing the target molecule, meaning propionyl bromide is strictly required when both high acyl-transfer reactivity and a precise three-carbon chain are mandated.
In the synthesis of trans-configured 4-acylated piperidine-2,4-diones via 3:1 adduct formation with aromatic imines, propionyl bromide acts as a highly reactive ketene precursor. At -50 °C in dichloromethane, the reaction with propionyl bromide achieves a 68% isolated yield of the target adduct. In direct contrast, using propionyl chloride under identical conditions yields only trace amounts of the product, demonstrating the critical role of the bromide leaving group in facilitating low-temperature cycloadditions [1].
| Evidence Dimension | Isolated yield of 3:1 piperidine-2,4-dione adduct |
| Target Compound Data | 68% yield |
| Comparator Or Baseline | Propionyl chloride (Trace amounts detectable) |
| Quantified Difference | >60% absolute yield increase |
| Conditions | CH2Cl2 solvent, -50 °C, reaction with PMP-protected imine |
Enables complex heterocycle synthesis at low temperatures to preserve stereocontrol, which is impossible with the less reactive chloride analog.
In the electrochemical cascade amidation and C-H halogenation of azaindoles, acyl halides serve as both the acylating agent and the halogen source. When propionyl bromide is utilized in an undivided cell with a carbon cloth anode and stainless steel cathode (10 mA current), it successfully delivers the brominated N-acylated azaindole product in 64% yield. This provides a direct, reagent-efficient pathway to brominated scaffolds compared to propionyl chloride, which exclusively yields the chlorinated analog [1].
| Evidence Dimension | Target halogenated product yield in electrochemical cascade |
| Target Compound Data | 64% yield of brominated N-acylated product |
| Comparator Or Baseline | Propionyl chloride (Yields chlorinated analog, no bromination) |
| Quantified Difference | Exclusive shift from chlorination to bromination |
| Conditions | Undivided cell, CC(+)/SS(-) electrodes, 10 mA current, 16 h |
Allows procurement of a single dual-purpose reagent for both N-protection/acylation and simultaneous C-H bromination in advanced pharmaceutical intermediate synthesis.
Propionyl bromide serves as an effective propionate enolate equivalent in catalytic asymmetric acyl halide-aldehyde cyclocondensation (AAC) reactions. When reacted with 4-nitrobenzaldehyde using a chiral Al(III)-triamine complex (10 mol %) and diisopropylethylamine, propionyl bromide affords the corresponding alpha-methyl-beta-aryl beta-lactone in 90% yield with >98% enantiomeric excess (ee). This demonstrates its exceptional utility for highly stereocontrolled propionate aldol constructions[1].
| Evidence Dimension | Enantiomeric excess and chemical yield in AAC reaction |
| Target Compound Data | 90% yield, >98% ee |
| Comparator Or Baseline | Aliphatic aldehyde electrophiles (Low yields and variable ee) |
| Quantified Difference | Near-perfect enantioselection (>98% ee) with activated aromatic aldehydes |
| Conditions | 10 mol % Al(III)-triamine catalyst, DIEA mediated, cyclocondensation |
Provides a highly reliable, stereoselective building block for synthesizing chiral propionate derivatives in complex natural product or drug synthesis.
In the Derivatization Followed by Reductive Cleavage (DFRC) method for lignin analysis, replacing the standard acetyl bromide reagent with propionyl bromide allows for the precise quantification of naturally occurring acetylated lignin units. Stirring lignin samples with propionyl bromide in propionic acid successfully derivatizes and dissolves the matrix, enabling GC-MS differentiation of fully propionylated monomers from native gamma-acetylated monomers, a distinction impossible when using acetyl bromide [1].
| Evidence Dimension | Analytical differentiation of native acetyl groups |
| Target Compound Data | Enables baseline resolution of native acetates vs. derivatized propionates |
| Comparator Or Baseline | Acetyl bromide (Masks native acetylation) |
| Quantified Difference | 100% differentiation of native vs. procedural acetylation |
| Conditions | Propionyl bromide in propionic acid (1:2), room temperature or 50 °C |
Essential for analytical laboratories characterizing biomass, as it prevents procedural artifacts from obscuring the native chemical structure of lignin.
Driven by its superior reactivity as a ketene precursor at -50 °C, propionyl bromide is the preferred reagent for synthesizing trans-configured 4-acylated piperidine-2,4-diones and related complex heterocycles where propionyl chloride fails to achieve meaningful conversion [1].
In electrochemical cascade reactions, propionyl bromide acts as a dual-purpose reagent, enabling simultaneous N-protection and C-H bromination of azaindole scaffolds. This streamlines the synthesis of brominated pharmaceutical intermediates without requiring separate brominating agents [2].
Propionyl bromide is utilized as a highly effective propionate enolate equivalent in catalytic asymmetric acyl halide-aldehyde cyclocondensations. It is specifically selected for reactions with aromatic aldehydes to yield beta-lactones with near-perfect enantioselection (>98% ee), serving as a critical building block in natural product synthesis [3].
In the analytical processing of biomass, propionyl bromide is substituted for acetyl bromide during the Derivatization Followed by Reductive Cleavage (DFRC) method. This specific substitution allows researchers to accurately quantify native gamma-acetylated lignin units without procedural interference[4].
Flammable;Corrosive